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Compound of Interest

Compound Name: cGAS-IN-2

Cat. No.: B12363450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclic GMP-AMP synthase (cGAS) inhibitor,

cGAS-IN-2, alongside other notable cGAS inhibitors. The information presented is intended to

aid researchers in evaluating the selectivity and potential applications of these compounds in

the study of the cGAS-STING signaling pathway and related therapeutic areas.

Introduction to cGAS and its Inhibition
The cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a pivotal

role in the innate immune system. Upon binding to double-stranded DNA (dsDNA) in the

cytoplasm—a danger signal often associated with viral or bacterial infections, as well as cellular

damage—cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).

cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a

signaling cascade that culminates in the production of type I interferons and other pro-

inflammatory cytokines. While essential for host defense, aberrant activation of the cGAS-

STING pathway by self-DNA can lead to autoimmune and inflammatory diseases.

Consequently, the development of potent and selective cGAS inhibitors is a significant area of

therapeutic research.

Potency Comparison of cGAS Inhibitors
The following table summarizes the reported biochemical potencies (IC50 values) of cGAS-IN-
2 and other well-characterized cGAS inhibitors against human (h-cGAS) and murine (m-cGAS)
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orthologs. This data provides a quantitative measure of their direct inhibitory activity on the

enzyme.

Inhibitor h-cGAS IC50 (µM) m-cGAS IC50 (µM) Reference(s)

cGAS-IN-2 0.01512 Not Publicly Available [1]

RU.521 2.94 0.11 [1][2]

PF-06928215 4.9 Not Publicly Available [3]

G140 0.014 0.442 [4][5]

G150 0.0102 > 25 (inactive) [3][6]

Note: IC50 values can vary depending on the specific assay conditions. The data presented

here is for comparative purposes.

Selectivity Profile of cGAS Inhibitors
A critical aspect of a chemical probe or drug candidate is its selectivity—the ability to interact

with its intended target while minimizing off-target effects. While comprehensive, head-to-head

selectivity screening data across a broad panel of enzymes (e.g., kinases, other

nucleotidyltransferases) for all the listed inhibitors is not publicly available, some insights into

their selectivity have been reported.

cGAS-IN-2: A comprehensive public selectivity profile for cGAS-IN-2 against a broad panel of

other enzymes is not currently available. Therefore, its off-target activities remain to be fully

characterized in the public domain.

G140 and G150: Studies have shown that G140 and G150 exhibit high selectivity for cGAS,

with no significant off-target effects observed against a range of other innate immune sensors.

[5]

RU.521: This inhibitor has been reported to not potently suppress cellular activation by other

immunogenic stimuli such as ligands for RIG-I, TLRs, or direct stimulation with type I

interferons, suggesting a degree of selectivity for the cGAS-dependent pathway.[7][8]
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PF-06928215: While a potent binder to cGAS, PF-06928215 did not show inhibitory activity in

cellular assays measuring dsDNA-induced interferon-beta expression.[9] Its broader selectivity

profile against other enzymes is not extensively detailed in public literature.

Signaling Pathway and Experimental Workflows
To provide a better context for the assessment of these inhibitors, the following diagrams

illustrate the cGAS-STING signaling pathway and a general workflow for evaluating inhibitor

selectivity.
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Figure 1: The cGAS-STING signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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